4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione

PARP-1 selectivity isoform-specific inhibition DNA damage response

4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione, commonly designated BYK204165 or PARP Inhibitor XIV, is a cell-permeable isoquinolinedione compound that functions as a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). It inhibits recombinant human PARP-1 with a pIC₅₀ of 7.35 (IC₅₀ ≈ 45 nM) in a NAD⁺-competitive, reversible manner.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B8069688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
InChIInChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9+
InChIKeyBTYSIDSTHDDAJW-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BYK204165 (4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione) – PARP-1-Selective Inhibitor for DNA Repair & Oncology Research


4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione, commonly designated BYK204165 or PARP Inhibitor XIV, is a cell-permeable isoquinolinedione compound that functions as a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). It inhibits recombinant human PARP-1 with a pIC₅₀ of 7.35 (IC₅₀ ≈ 45 nM) in a NAD⁺-competitive, reversible manner . First characterised by Eltze et al. (2008) alongside three other novel PARP inhibitor chemotypes, BYK204165 was distinguished by its unique 100-fold selectivity for PARP-1 over PARP-2—a feature absent in the co-identified imidazoquinolinone BYK49187, imidazopyridine BYK20370, and imidazoquinolinone BYK236864 [1]. This selectivity profile, combined with its defined isoquinolinedione scaffold (C₁₅H₁₂N₂O₂; MW 252.27), makes BYK204165 a valuable chemical probe for dissecting PARP-1-specific biology in DNA repair, apoptosis, and transcriptional regulation pathways .

Why Pan-PARP or Non-Selective Inhibitors Cannot Replace BYK204165 in PARP-1-Specific Investigations


The PARP enzyme family comprises at least 18 members, with PARP-1 and PARP-2 sharing overlapping yet functionally distinct roles in DNA damage response, chromatin remodelling, and transcriptional regulation. Widely used tool compounds such as PJ34 inhibit PARP-1 and PARP-2 with near-equivalent potency (IC₅₀ = 110 and 86 nM, respectively; PARP-1/PARP-2 potency ratio ≈ 0.78) , while clinical-stage inhibitors like veliparib even favour PARP-2 (Ki = 5.2 vs. 2.9 nM) . Substituting BYK204165 with such non-selective agents in mechanistic studies conflates PARP-1- and PARP-2-dependent phenotypes, leading to ambiguous or irreproducible conclusions. The 2008 head-to-head study by Eltze et al. demonstrated that BYK204165 was the only compound among four novel chemotypes—and among all standard PARP inhibitors tested—to exhibit meaningful PARP-1/PARP-2 discrimination, achieving a 100-fold selectivity window [1]. This quantitative selectivity gap is not merely an incremental improvement; it represents a categorical difference that determines whether an experiment can attribute an observed effect specifically to PARP-1. For procurement decisions, the choice between BYK204165 and a generic PARP inhibitor is therefore a choice between isoform-specific pharmacology and uninterpretable dual-target engagement.

Quantitative Differentiation Evidence for BYK204165 vs. Closest PARP Inhibitor Analogs


100-Fold PARP-1 over PARP-2 Selectivity vs. Non-Selective Inhibitors PJ34 and BYK49187

In a direct head-to-head comparison within a single study, BYK204165 displayed 100-fold selectivity for PARP-1 over PARP-2 (pIC₅₀ 7.35 vs. 5.38; IC₅₀ ≈ 45 nM vs. 4,168 nM). In contrast, BYK49187—the most potent compound from the same series—showed negligible isoform discrimination (pIC₅₀ 8.36 vs. 7.50; ratio ≈ 7.2-fold), as did BYK236864 (7.81 vs. 7.55; ratio ≈ 1.8-fold) and BYK20370 (6.40 vs. 5.71; ratio ≈ 4.9-fold). The widely used probe PJ34 similarly lacks selectivity (IC₅₀ 110 nM vs. 86 nM; ratio ≈ 0.78) [1]. BYK204165 is the only compound across these comparators exhibiting a selectivity factor ≥100. This was independently confirmed in intact Parp-1⁻/⁻ mouse 3T3 fibroblasts, where BYK204165 failed to inhibit residual PARP-2-mediated PAR synthesis [2].

PARP-1 selectivity isoform-specific inhibition DNA damage response

Cellular PARP Inhibition Potency in A549, C4I, and H9c2 Cells with Cell-Free PARP-1 Correlation

BYK204165 inhibited H₂O₂-activated poly(ADP-ribose) synthesis in three cell lines with IC₅₀ values of 229.09 nM (A549 human lung epithelial cells), 1,778.28 nM (C4I human cervical carcinoma cells), and 123.03 nM (H9c2 rat cardiac myoblasts). Critically, the cellular IC₅₀ values across these lines were highly significantly correlated with cell-free PARP-1 inhibition (r² = 0.89–0.96, P < 0.001) but less so with PARP-2 (r² = 0.78–0.84, P < 0.01) [1][2]. This quantitative correlation confirms that the cellular activity of BYK204165 is driven by PARP-1 engagement rather than off-target or PARP-2-mediated effects. By comparison, the non-selective inhibitor PJ34 demonstrated potent cellular PARP inhibition but without PARP-1-specific correlation, as its activity reflects dual PARP-1/PARP-2 target engagement [3].

cellular PARP assay H₂O₂-activated PAR synthesis in vitro pharmacodynamics

Superior Anti-Proliferative Activity vs. Clinical PARP Inhibitors Olaparib and Veliparib in Multiple Myeloma Cells

In a direct comparative study across five multiple myeloma cell lines (KMM1, KMS11, RPMI8226, MM1S, U266), BYK204165 demonstrated superior anti-proliferative activity (IC₅₀ range: 1.3–3.2 μM) compared with the clinically approved PARP inhibitors olaparib and veliparib, both of which were ineffective in these lines. The PARP inhibitor talazoparib was also effective, but BYK204165 exhibited the most potent growth suppression overall [1]. Strikingly, the efficacy of BYK204165 in myeloma cells was correlated with PARP-2 expression levels rather than PARP-1, suggesting that selective PARP-1 inhibition by BYK204165 creates a unique cellular vulnerability that is masked by dual PARP-1/PARP-2 inhibition by clinical agents. Importantly, BYK204165 showed minimal effects on healthy lymphocytes, indicating a therapeutic window [1].

multiple myeloma anti-proliferative clinical PARP inhibitor comparison

Functional Selectivity Confirmation in PARP-1 Knockout vs. Wild-Type Murine Fibroblasts

The 100-fold biochemical selectivity of BYK204165 was functionally validated in a paired genetic model using H₂O₂-treated 3T3 fibroblasts derived from Parp-1⁺/⁺ (wild-type) and Parp-1⁻/⁻ (knockout) mice. In wild-type fibroblasts, BYK204165 inhibited PAR synthesis; however, in Parp-1⁻/⁻ fibroblasts—where residual PAR formation is mediated exclusively by PARP-2—BYK204165 failed to suppress PAR synthesis [1]. This genetic confirmation distinguishes BYK204165 from inhibitors such as PJ34, which inhibit PAR synthesis in both Parp-1⁺/⁺ and Parp-1⁻/⁻ cells due to their dual PARP-1/PARP-2 activity [2]. This property enables researchers to use BYK204165 as a functional discriminator between PARP-1- and PARP-2-dependent poly(ADP-ribosyl)ation in intact cellular systems.

PARP-1 knockout validation isoform selectivity confirmation genetic model

In Vitro Metabolic Stability Limitation Defines BYK204165 as a Cell-Based and Biochemical Research Tool

BYK204165 exhibits a short in vitro half-life (t₁/₂ = 23 min) when incubated with rat liver microsomes, and in vivo investigation has not been pursued due to this rapid metabolic clearance combined with poor aqueous solubility (~9 μM) . This property stands in contrast to BYK49187, which demonstrated sufficient stability for in vivo cardioprotection studies (22% reduction in myocardial infarct size in anesthetised rats at 3 mg/kg i.v.) [1]. While BYK204165's metabolic lability limits its utility for animal studies, it reinforces its positioning as a high-purity (≥98–99% by HPLC), well-characterised in vitro probe for cell-based and biochemical experiments where rapid compound turnover is acceptable or where short-term PARP-1 inhibition is sufficient .

metabolic stability rat microsomes in vitro tool compound

Cell-Free Enzyme Inhibition Potency and Reversible NAD⁺-Competitive Mechanism

BYK204165 inhibits recombinant human PARP-1 in cell-free assays with a pIC₅₀ of 7.35 (IC₅₀ ≈ 45 nM; 44.67 nM in some determinations) and a pKi of 7.05, operating through a reversible, NAD⁺-competitive mechanism . In kinetic experiments with human PARP-1, BYK204165 produced rightward shifts in the apparent Km for NAD⁺, confirming competitive inhibition with respect to the substrate . This mechanism contrasts with PARP-trapping inhibitors (e.g., talazoparib, olaparib at certain concentrations) that stabilise PARP-DNA complexes. While the absolute potency of BYK204165 (pIC₅₀ 7.35) is slightly lower than BYK49187 (pIC₅₀ 8.36) or veliparib (Ki 5.2 nM), its combination of reversible NAD⁺-competitive kinetics with 100-fold selectivity distinguishes it from all more potent but non-selective compounds [1].

enzyme kinetics NAD⁺-competitive inhibition reversible binding

Optimal Research and Procurement Application Scenarios for BYK204165 (PARP Inhibitor XIV)


Dissecting PARP-1-Specific vs. PARP-2-Mediated DNA Damage Responses in Cancer Cell Lines

BYK204165 is the inhibitor of choice when experimental objectives require unambiguous attribution of PARP-dependent phenotypes specifically to PARP-1. The 100-fold selectivity window—validated biochemically (pIC₅₀ 7.35 vs. 5.38) and genetically in Parp-1⁻/⁻ cells—enables researchers to use BYK204165-treated wild-type cells alongside Parp-1 knockout or knockdown models to isolate PARP-1 contributions to DNA repair, apoptosis, and transcriptional regulation . In contrast, non-selective inhibitors such as PJ34 or clinical agents like olaparib and veliparib cannot resolve PARP-1 vs. PARP-2 effects, confounding interpretation. Recommended working concentrations: 10–20 μM for complete PARP-1 inhibition in most adherent cancer cell lines (e.g., A549, HeLa, C4I), with dose-response validation recommended per cell type due to the 14.5-fold potency range observed across lines .

PARP-1 Chemical Probe for Multiple Myeloma and Haematological Malignancy Research

For multiple myeloma research programmes where clinical PARP inhibitors (olaparib, veliparib) have shown limited single-agent activity, BYK204165 provides a differentiated chemical probe. The KAKENHI study at Gunma University demonstrated that BYK204165 (IC₅₀ 1.3–3.2 μM) suppressed proliferation across five myeloma cell lines whereas olaparib and veliparib were ineffective . The unique correlation between BYK204165 sensitivity and PARP-2 expression in myeloma cells suggests a synthetic vulnerability unmasked specifically by PARP-1-selective inhibition—a hypothesis testable only with a selective inhibitor . Researchers procuring BYK204165 for this application should pair it with PARP-1/2 expression profiling and consider combination studies with standard-of-care agents (e.g., proteasome inhibitors, immunomodulatory drugs).

Short-Term Cellular PARylation Dynamics and NAD⁺ Metabolism Studies

The reversible, NAD⁺-competitive mechanism of BYK204165 makes it uniquely suited for pulse-chase experiments investigating the dynamics of poly(ADP-ribosyl)ation and cellular NAD⁺ homeostasis. Unlike PARP-trapping inhibitors that irreversibly stabilise PARP-DNA complexes (e.g., talazoparib), BYK204165 can be washed out to restore PARP-1 activity, enabling temporal dissection of PARylation-dependent processes . The short metabolic half-life (t₁/₂ = 23 min in rat microsomes) is a further advantage in short-term cell-based assays where rapid compound clearance after washout is desirable . This application is particularly relevant for studies linking PARP-1 activity to sirtuin and NAD⁺-dependent signalling pathways, where competition for the shared NAD⁺ substrate pool must be carefully controlled.

PARP-1-Selective Inhibition in Cervical Cancer Cell Line Panels for Biomarker Discovery

BYK204165 has been employed at 10–100 μM to abolish nuclear ADP-ribosylation in cervical cancer cell line panels (HeLa, Caski, SiHa, C4I), revealing differential basal PARylation levels and PARP inhibitor sensitivities across histological subtypes . The selectivity of BYK204165 ensures that observed differences in PARylation and cell survival reflect PARP-1 dependence rather than compensatory PARP-2 activity. This application is procurement-relevant for groups conducting functional genomic or proteomic screens to identify PARP-1 synthetic lethal partners or predictive biomarkers of PARP inhibitor sensitivity in cervical and other HPV-associated cancers.

Quote Request

Request a Quote for 4-((1-Methyl-1H-pyrrol-2-yl)methylene)isoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.